molecular formula C9H10ClNO4S B13468019 4-(Chlorosulfonyl)-L-phenylalanine CAS No. 84053-07-6

4-(Chlorosulfonyl)-L-phenylalanine

Cat. No.: B13468019
CAS No.: 84053-07-6
M. Wt: 263.70 g/mol
InChI Key: YZDSGFYHZHYQDO-QMMMGPOBSA-N
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Description

4-(Chlorosulfonyl)-L-phenylalanine is an organic compound that features a phenylalanine backbone with a chlorosulfonyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-L-phenylalanine typically involves the chlorosulfonation of L-phenylalanine. The process begins with the reaction of L-phenylalanine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group at the para position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorosulfonyl)-L-phenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed through substitution reactions with amines.

    Alcohols and Thiols: Formed through substitution reactions with alcohols and thiols.

    Cyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

4-(Chlorosulfonyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 4-(Chlorosulfonyl)-L-phenylalanine is unique due to its combination of a phenylalanine backbone and a chlorosulfonyl group. This structure provides a distinct set of chemical properties that make it particularly useful in the study of protein modifications and enzyme mechanisms .

Properties

CAS No.

84053-07-6

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chlorosulfonylphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO4S/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

YZDSGFYHZHYQDO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)Cl

Origin of Product

United States

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